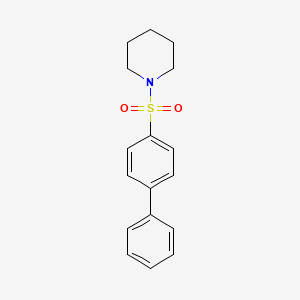

1-(Biphenyl-4-sulfonyl)-piperidine

Description

Properties

IUPAC Name |

1-(4-phenylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-21(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRSOOWCZWWTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-sulfonyl)-piperidine typically involves the reaction of biphenyl-4-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to reflux

Time: Several hours to ensure complete reaction

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-sulfonyl)-piperidine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfinyl derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives

Reduction: Sulfinyl derivatives

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-(Biphenyl-4-sulfonyl)-piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-sulfonyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-piperidine

1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]amino)ethyl]piperidine (Compound 21)

- Structure : Incorporates a benzylsulfonyl-benzoyl group on the piperidine ring, introducing additional aromatic and sulfonyl motifs.

- Activity : Exhibits potent anti-AChE activity (IC₅₀ = 0.56 nM) with 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE). The para-substituted benzylsulfonyl group is critical for enhanced binding .

- Therapeutic Potential: At 3 mg/kg, it increases acetylcholine levels in rat brains, indicating promise as an antidementia agent .

3-Fluoro-PCP (1-[1-(3-Fluorophenyl)cyclohexyl]piperidine)

- Structure : A phencyclidine (PCP) analog with a fluorinated phenyl group.

- Activity: Fluorination alters pharmacokinetics (e.g., metabolic stability) and CNS effects. PCP derivatives are known for NMDA receptor antagonism, analgesia, and hallucinogenic properties .

- Regulatory Status : Listed as a controlled substance due to depressive and dissociative effects .

Table 1: Key Parameters of Sulfonyl-Piperidine Derivatives

*Calculated based on molecular formula C₁₇H₁₉NO₂S.

Mechanistic Insights

- Sulfonyl Group Impact : The sulfonyl moiety enhances hydrogen bonding and electrostatic interactions with target proteins. In Compound 21, the para-benzylsulfonyl group optimizes steric and electronic interactions with AChE’s catalytic site .

- Biphenyl vs. Phenyl: The biphenyl extension in this compound likely improves membrane permeability and target residence time compared to monosubstituted analogs, though it may increase toxicity risks .

- Fluorination Effects : Fluorine in 3-Fluoro-PCP modifies metabolic pathways and receptor binding kinetics, highlighting the trade-off between bioactivity and safety .

Q & A

Q. What are the established synthetic routes for 1-(Biphenyl-4-sulfonyl)-piperidine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sulfonylation of biphenyl-4-sulfonyl chloride with piperidine derivatives. A key step is the formation of the biphenyl sulfonyl intermediate using sulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts, ensuring reaction efficiency. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to avoid side reactions like over-sulfonation . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product with >90% purity.

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying structural integrity, particularly the sulfonyl and piperidine moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 316.12). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% for pharmacological studies). Infrared (IR) spectroscopy can validate sulfonyl (S=O stretch ~1350 cm⁻¹) and aromatic C-H stretches .

Q. What safety protocols are necessary when handling this compound?

Piperidine derivatives may exhibit irritant properties. Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Store the compound at 2–8°C in airtight containers to prevent hygroscopic degradation. Dispose of waste via approved chemical protocols (e.g., neutralization with sodium bicarbonate) .

Q. How can researchers screen the biological activity of this compound?

Use in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) relevant to disease pathways. For example:

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity).

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization.

Dose-response curves (1 nM–100 µM) and positive/negative controls (e.g., known inhibitors) are mandatory .

Q. What solubility and stability data are available for this compound?

this compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours. For long-term storage, lyophilize and store under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can experimental design address contradictory bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:

- Standardizing Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time).

- Orthogonal Validation : Confirm results with complementary techniques (e.g., SPR for binding affinity alongside cellular assays).

Statistical tools (e.g., ANOVA for inter-lab comparisons) help identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while retaining target affinity.

- Metabolic Stability : Test liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., sulfonyl group oxidation).

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% fu) and adjust dosing regimens .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

- Target Deconvolution : Employ chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 knockout screens.

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK pathway modulation).

- Structural Biology : Co-crystallization with target proteins (e.g., X-ray diffraction) to identify binding motifs .

Q. What methodologies resolve discrepancies in synthetic yields between small-scale and pilot-scale batches?

Scale-up challenges often relate to heat transfer or mixing inefficiencies. Use:

- Design of Experiments (DoE) : Vary parameters (temperature, stirring rate) to identify critical process variables.

- In-line Monitoring : PAT tools (e.g., FTIR spectroscopy) to track reaction progress in real time.

- Quality by Design (QbD) : Establish a design space for robust manufacturing .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target receptors?

- Fragment Replacement : Substitute the piperidine ring with morpholine or azetidine to reduce off-target binding.

- Molecular Dynamics (MD) Simulations : Predict interactions with non-target proteins (e.g., cytochrome P450 enzymes).

- Selectivity Panels : Screen against 100+ kinases or GPCRs to identify structural motifs causing promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.